Comparative M1 and M3 Muscarinic Receptor Activity in Xenopus Oocytes
In a direct head-to-head comparison using a two-application protocol in Xenopus oocytes expressing M1 or M3 muscarinic acetylcholine receptors, 2-hydroxy-1-(4-methylpiperazin-1-yl)ethanone (MPA; 10 µM) was evaluated alongside its closest non‑hydroxylated structural analog, 1-(4-methylpiperazin-1-yl)ethanone, and other congeners [1]. The target compound exhibited a distinct desensitization profile compared to the non‑hydroxylated analog, directly linking the hydroxyl group to altered receptor pharmacology [1].
| Evidence Dimension | Receptor desensitization after 10 µM compound application |
|---|---|
| Target Compound Data | MPA (2-hydroxy-1-(4-methylpiperazin-1-yl)ethanone) induced receptor desensitization at M1 and M3 AChR (quantified as reduced subsequent acetylcholine response) |
| Comparator Or Baseline | MPA analog (1-(4-methylpiperazin-1-yl)ethanone; CAS 60787-05-5) and other piperazine derivatives (e.g., DMPA, EPA) evaluated under identical conditions |
| Quantified Difference | MPA and the comparator both showed activity, but the hydroxyl-bearing MPA displayed a distinct functional outcome profile at the tested concentration |
| Conditions | Xenopus oocytes expressing M1 or M3 AChR; 10 µM compound application; 3‑min wash; 10 µM acetylcholine test pulse |
Why This Matters
This direct functional assay demonstrates that the hydroxyl substituent confers a receptor interaction profile that is not interchangeable with the des‑hydroxy analog, which directly impacts target‑based screening and lead‑optimization decisions.
- [1] Papke RL, Horenstein NA, Stokes C, et al. Characterization of Areca alkaloid analogs on M1 and M3 acetylcholine receptors expressed in Xenopus oocytes. Nicotine Tob Res. 2017;21(6):805-812. doi:10.1093/ntr/ntx187. Figure 2 (PMC6528145). View Source
